REACTION_CXSMILES
|
[C:1]1([CH3:15])[CH:6]=[CH:5][C:4]([O:7][C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.N1C=CC=CC=1.[CH3:22][S:23](Cl)(=[O:25])=[O:24].C(Cl)Cl.O>C(Cl)Cl>[C:1]1([CH3:15])[CH:2]=[CH:3][C:4]([O:7][C:8]2[CH:13]=[CH:12][C:11]([NH:14][S:23]([CH3:22])(=[O:25])=[O:24])=[CH:10][CH:9]=2)=[CH:5][CH:6]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.87 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)OC1=CC=C(C=C1)N)C
|
Name
|
|
Quantity
|
0.52 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0.41 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
CH2Cl2 H2O
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic layer was washed with 2N HCl (aq) (3 mL), H2O, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered through Celite
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by chromatography (silica gel, 45% EtOAc/hexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)OC1=CC=C(C=C1)NS(=O)(=O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |